molecular formula C24H28ClNO3 B8137162 (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride

(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride

Numéro de catalogue: B8137162
Poids moléculaire: 413.9 g/mol
Clé InChI: FFNINBMZPWQKFE-BGDWDFROSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (CAS: 145546-80-1, MW: 377.48 g/mol) is an intermediate in the synthesis of donepezil hydrochloride, a reversible acetylcholinesterase (AChE) inhibitor used to treat Alzheimer’s disease . Its structure features a (2E)-configured indan-1-one core with 5,6-dimethoxy substituents and a benzylpiperidine moiety. The E-configuration is critical for its hydrogenation into donepezil, where stereochemical integrity ensures proper binding to AChE .

Propriétés

IUPAC Name

(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3;1H/b20-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNINBMZPWQKFE-BGDWDFROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Stereochemical Control

The E -configuration is favored due to steric hindrance between the benzylpiperidine moiety and the indanone ring during dehydration. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans arrangement of substituents across the double bond.

Wittig Olefination

An alternative method employs a Wittig reaction between 1-benzylpiperidine-4-ylmethyltriphenylphosphonium chloride and 5,6-dimethoxy-1-indanone. This one-step process avoids the dehydration step, directly forming the α,β-unsaturated ketone.

Reaction Conditions :

  • Phosphonium Salt : Synthesized from 1-benzylpiperidine-4-methanol and triphenylphosphine hydrobromide.

  • Base : LDA or sodium hydride in THF.

  • Temperature : −78°C to room temperature.

Yield : 75–90% with a Z :E ratio of 1.2:1.0, requiring chromatographic separation.

Isolation as a Donepezil Impurity

The compound is also isolated during donepezil synthesis via oxidative degradation. Exposure of donepezil to heat, light, or acidic conditions promotes dehydrogenation at the C2 position, forming the E -configured impurity.

Degradation Conditions :

  • Acid : 0.1 M HCl at 60°C for 24 hours.

  • Oxidizing Agent : Hydrogen peroxide or atmospheric oxygen.

Isolation : Reverse-phase HPLC (C18 column, acetonitrile/water).

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt.

Procedure :

  • Dissolve the free base in anhydrous ethanol.

  • Bubble HCl gas through the solution at 0–5°C.

  • Filter and wash the precipitate with cold ether.

Characterization :

  • Melting Point : 172.3–173.0°C.

  • NMR (DMSO-d6): δ 7.35–7.20 (m, 5H, benzyl), 6.85 (s, 1H, indenone H-4), 3.85 (s, 6H, OCH3).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
Aldol Condensation5,6-Dimethoxy-1-indanone, 3a 68–85≥98Scalability for bulk synthesis
Wittig OlefinationPhosphonium salt, 10 75–90≥95Avoids dehydration step
Oxidative DegradationDonepezil5–10≥99Mirrors real-world impurity

Analytical Characterization

HPLC Conditions :

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile:0.1% phosphoric acid (55:45).

  • Retention Time : 8.2 minutes.

Mass Spectrometry :

  • ESI-MS : m/z 377.5 [M+H]⁺ (free base), 413.9 [M+Cl]⁻ (hydrochloride).

Challenges and Optimization

  • Stereochemical Purity : The E -isomer predominates (>95%) under kinetic control but may equilibrate to a 3:1 E :Z ratio under prolonged heating.

  • Byproducts : Over-dehydration can form polycyclic derivatives, mitigated by controlling reaction time .

Analyse Des Réactions Chimiques

Condensation Reactions

One notable reaction is the condensation of 1-benzylpiperidine with 5,6-dimethoxyindan-1-one , leading to the formation of the desired product:

1 benzylpiperidine+5 6 dimethoxyindan 1 one 2E 2 1 benzylpiperidin 4 yl methylidene 5 6 dimethoxy 2 3 dihydro 1H inden 1 one\text{1 benzylpiperidine}+\text{5 6 dimethoxyindan 1 one}\rightarrow \text{ 2E 2 1 benzylpiperidin 4 yl methylidene 5 6 dimethoxy 2 3 dihydro 1H inden 1 one}

This reaction typically requires acidic conditions to facilitate the formation of the imine intermediate.

Reaction Mechanisms

The mechanism for this condensation can be outlined as follows:

  • Formation of Imine : The amine group from the piperidine reacts with the carbonyl group from the indanone to form an imine.

  • Dehydration : Loss of water leads to the formation of a double bond between the nitrogen and carbon atoms.

  • Final Product Formation : The resulting compound undergoes further stabilization through resonance.

  • Characterization of Reaction Products

The products formed during these reactions can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Table 2: Characterization Techniques

TechniquePurpose
NMR SpectroscopyTo determine structure and purity
Mass SpectrometryTo confirm molecular weight
IR SpectroscopyTo identify functional groups
  • Biological Activity and Implications

Research indicates that compounds similar to (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride exhibit significant activity against acetylcholinesterase. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro studies have shown that this compound can inhibit acetylcholinesterase activity effectively, making it a candidate for further pharmacological development.

The compound (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride presents a promising area for research due to its complex chemical structure and potential biological applications. Ongoing studies into its synthesis and reactions will likely yield further insights into its efficacy and mechanisms of action in treating cognitive disorders.

  • References

The information provided in this article draws from various reputable sources including PubChem entries and peer-reviewed articles detailing synthesis methods and biological evaluations associated with related compounds .

Applications De Recherche Scientifique

Pharmacological Applications

  • Alzheimer's Disease Research :
    • The compound is structurally related to Donepezil, which is utilized for symptomatic relief in Alzheimer's patients. Research into its efficacy and safety as an alternative or adjunct therapy is ongoing. Studies indicate that modifications in the piperidine ring may enhance the compound's bioactivity and selectivity towards acetylcholinesterase inhibition .
  • Neuroprotective Studies :
    • Investigations have shown that compounds similar to Donepezil can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. The potential of (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride in this context is being explored through various in vitro models .
  • Cognitive Enhancement :
    • Given its mechanism of action, there is interest in assessing the cognitive-enhancing properties of this compound beyond its use in dementia. Preliminary studies suggest it may improve memory and learning capabilities in animal models, warranting further investigation into its potential applications for cognitive disorders .

Synthesis and Derivative Development

The synthesis of (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves multiple steps typical of organic synthesis pathways for complex heterocyclic compounds. Researchers are actively developing derivatives to optimize pharmacological properties such as potency and selectivity.

Case Study 1: Efficacy in Animal Models

A study conducted on mice evaluated the cognitive effects of (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride compared to Donepezil. Results indicated that the new compound had comparable effects on memory retention and learning tasks while exhibiting a favorable side effect profile.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, neuronal cell cultures treated with (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride showed a significant reduction in markers of oxidative stress when exposed to neurotoxic agents. This suggests potential for developing neuroprotective therapies.

Mécanisme D'action

The mechanism of action of (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

a. Pyridine-Based Analog: (E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one

  • Structure: Replaces the benzylpiperidine group with a pyridin-4-ylmethylidene moiety (C₁₇H₁₅NO₃) .
  • Conformation: The pyridine ring forms a dihedral angle of 12.12° with the indanone system, compared to the near-planar benzylpiperidine group in the target compound .
  • Biological Activity : Pyridine analogs show reduced AChE inhibition due to weaker hydrophobic interactions compared to the benzylpiperidine group, which engages in π-π stacking with AChE’s active site .

b. 4-Methoxybenzylidene Analog: (2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one

  • Structure : Lacks the piperidine ring, featuring a 4-methoxybenzylidene group (C₁₇H₁₄O₂) .
  • Conformation: The benzene ring is twisted by 8.15° relative to the indanone plane, similar to the target compound’s minor deviations .
  • Synthesis : Simpler to synthesize but lacks the piperidine’s basic nitrogen, critical for AChE binding .

c. Chloro-Substituted Analog: (E)-2-(3-Chlorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

  • Structure : Incorporates a 3-chloro substituent on the benzylidene group (C₁₇H₁₄ClO₃) .
  • Properties : The electron-withdrawing Cl group may enhance stability but reduce solubility compared to the methoxy groups in the target compound .
2.2. Indanone Core Modifications

a. 5,6-Diethylindanone Derivative: 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

  • Structure : Replaces dimethoxy groups with diethyl substituents and introduces an amine (C₁₃H₁₈ClN) .
  • Synthesis : Requires Friedel-Crafts acetylation and hydrogenation, differing from the target compound’s Pd/C-catalyzed hydrogenation .

b. Dimer Impurity: 2-((1-Benzylpiperidin-4-yl)methyl)-2-((4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

  • Structure : Dimeric form of the target compound (C₄₈H₅₄N₂O₆) formed during donepezil synthesis .
  • Impact : Higher molecular weight (763.96 g/mol) and steric hindrance render it pharmacologically inactive, emphasizing the need for rigorous purity control .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Pyridine Analog 4-Methoxybenzylidene Analog
Molecular Weight 377.48 g/mol 281.30 g/mol 254.29 g/mol
Hydrogen Bond Acceptors 4 (O, N) 3 (O, N) 2 (O)
LogP (Predicted) 3.2 2.8 3.0
AChE IC₅₀ 5.6 nM (post-hydrogenation) >100 nM Not reported

Activité Biologique

The compound (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride, also known as Donepezil Related Compound A, is a synthetic derivative related to Donepezil, a drug commonly used in the treatment of Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H27NO3
  • Molecular Weight : 377.48 g/mol
  • CAS Number : 145546-80-1

The primary biological activity of (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is attributed to its interaction with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the availability of acetylcholine, potentially enhancing cholinergic neurotransmission in the brain. This mechanism is crucial for cognitive functions and memory retention, particularly in neurodegenerative conditions like Alzheimer's disease .

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological properties:

PropertyValue
AChE Inhibition Yes
Blood-Brain Barrier Penetration High
CYP450 Interaction Substrate for CYP450 2D6 and 3A4
Toxicity Non-carcinogenic; Non-AMES toxic

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Cognitive Enhancement :
    • In animal models simulating Alzheimer’s disease, administration of (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride resulted in improved memory performance and cognitive function compared to control groups. The enhancement was attributed to increased acetylcholine levels due to AChE inhibition .
  • Neuroprotective Effects :
    • Research has demonstrated that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These effects were observed in vitro using cultured neuronal cells exposed to neurotoxic agents .
  • Potential Side Effects :
    • While generally well-tolerated, some studies noted mild gastrointestinal disturbances and dizziness as potential side effects. Long-term safety profiles are still under investigation .

Case Studies

A review of clinical trials involving Donepezil and its derivatives highlights the relevance of (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride:

Case Study 1: Cognitive Function Improvement

In a randomized controlled trial involving elderly patients with mild cognitive impairment (MCI), participants receiving this compound showed significant improvement on cognitive assessment scales compared to placebo groups over a 12-week period.

Case Study 2: Neuroprotection in Models of Alzheimer’s Disease

In another study utilizing transgenic mouse models of Alzheimer’s disease, treatment with this compound resulted in reduced amyloid plaque formation and improved synaptic integrity, suggesting a potential role in disease modification .

Q & A

Q. Table 1: Optimized Hydrogenation Conditions

ParameterOptimal RangeEffect on Reaction Rate/Selectivity
Catalyst (Pt/C)5% loadingHigh activity, recyclable without decay
SolventMethanolPolarity improves mass transfer
Hydrogen Pressure1–3 barLower pressure minimizes side reactions
Temperature30°CBalances kinetics and catalyst stability

Advanced Question: How do mass-transfer limitations and kinetic modeling influence the hydrogenation process?

Methodological Answer:
A kinetic study using a batch slurry reactor confirmed that intraparticle diffusion and gas-liquid mass transfer are negligible, allowing intrinsic kinetics to dominate . The reaction follows a first-order kinetic model with respect to substrate concentration. Key findings:

  • Activation Energy : Averaged 31.1 kJ/mol across hydrogenation steps.
  • Rate Constants : Temperature-dependent; validated via Arrhenius plots.
  • Competitive Adsorption : Hydrogen and substrate compete for active sites, explaining reduced rates at higher H₂ pressures.

Q. Table 2: Kinetic Parameters for Hydrogenation Steps

StepApparent Rate Constant (min⁻¹, 30°C)Activation Energy (kJ/mol)
10.04530.2
20.03231.5
30.02831.7

Basic Question: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves stereochemistry and confirms the (2E)-configuration . ORTEP-3 graphical interfaces aid in visualizing bond angles and torsion .
  • NMR/FTIR : Used to verify functional groups (e.g., methoxy, benzyl) and monitor hydrogenation progress.
  • HPLC-MS : Ensures purity (>98%) and identifies byproducts (e.g., over-reduced intermediates) .

Advanced Question: How does molecular docking explain this compound's interaction with acetylcholinesterase (AChE)?

Methodological Answer:
Computational studies using full force-field energetics revealed multiple binding modes of the compound to AChE’s active site gorge. Key interactions include:

  • Dipole Alignment : The compound’s large dipole aligns with AChE’s gorge dipole, enhancing binding .
  • Steric Fit : The indanone moiety occupies the "acyl pocket," while the benzylpiperidine group interacts with Trp86 and Tyr336.
  • Dynamic Back Door : Simulations suggest the "back door" of AChE is not a major exit pathway, stabilizing the inhibitor .

Implications for SAR : Modifications to the benzyl or methoxy groups alter steric and electronic compatibility, guiding inhibitor design.

Advanced Question: What methodological challenges arise in resolving contradictory catalytic activity data across studies?

Methodological Answer:
Discrepancies in catalyst performance (e.g., Pt/C vs. Pd/C) often stem from:

  • Surface Morphology : Fractal analysis of catalysts shows Pt/C has higher surface roughness, enhancing accessibility .
  • Solvent Effects : Polar solvents stabilize transition states in Pt/C systems but may poison Pd/C surfaces.
  • Experimental Design : Differences in agitation speed (e.g., 600–1000 rpm) or substrate purity affect reproducibility .

Resolution Strategy : Standardize solvent purity, use BET surface area measurements for catalysts, and employ DOE (Design of Experiments) to isolate variables.

Basic Question: How are impurities profiled and controlled during synthesis?

Methodological Answer:

  • HPLC-DAD/ELSD : Detects intermediates (e.g., dihydro derivatives) and byproducts (e.g., debenzylated species) .
  • Reference Standards : Certified compounds (e.g., MM0677.03 and MM0677.13) enable quantification via spiking experiments .
  • Recrystallization : Methanol/water mixtures remove hydrophilic impurities while retaining the hydrophobic product.

Advanced Question: What computational frameworks support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • 3D-QSAR : Aligns inhibitor conformers to derive pharmacophore models, validated via docking studies .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy).
  • Machine Learning : Trains on kinetic data (e.g., rate constants) to predict optimal reaction conditions for analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.